molecular formula C10H12ClNO2 B1680851 (S)-4-Amino-3-(4-chlorophenyl)butanoic acid CAS No. 66514-99-6

(S)-4-Amino-3-(4-chlorophenyl)butanoic acid

Cat. No. B1680851
CAS RN: 66514-99-6
M. Wt: 213.66 g/mol
InChI Key: KPYSYYIEGFHWSV-MRVPVSSYSA-N
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Description

“(S)-4-Amino-3-(4-chlorophenyl)butanoic acid” is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

The synthesis of a similar compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, was reported in a study . The compound was prepared in 81% yield from the 1:1 reaction of 4-chloro aniline and glutaric anhydride . The desired compound was air-dried and recrystallized in the solvent mixture ethanol/acetone (1:1 v/v) to yield colorless crystals after one week .


Molecular Structure Analysis

The X-ray crystal structure determination of the glutaric acid-amide derivative, 4-ClC6H4N(H)C(=O)(CH2)3C(=O)OH, was described in a study . The backbone of the molecule adopts an extended, all-trans configuration but the terminal carboxylic acid and phenyl residues are twisted out of the plane through the bridging atoms .


Physical And Chemical Properties Analysis

The linear formula of a similar compound, 4-(4-chlorophenyl)butanoic acid, is C10H11ClO2 . Its molecular weight is 198.651 .

Scientific Research Applications

Molecular Structure and Spectra Analysis

Research has focused on the molecular structure and vibrational spectra of 4-amino-3-(4-chlorophenyl)butanoic acid, utilizing Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectra. Studies have analyzed molecular electronic energy, geometrical structure, harmonic vibrational spectra, and thermodynamical properties. The first order hyperpolarizability of this molecular system indicates its potential for applications in nonlinear optics. Such detailed analyses aid in understanding the compound's electronic properties and stability, contributing to materials science and molecular engineering fields (S. Muthu & E. Paulraj, 2012).

Pharmacological Potential and Biological Activities

The compound has been studied for its role in bonding and biological activities, including molecular docking, vibrational, structural, electronic, and optical studies. Such research is crucial for the development of new pharmacological agents, offering insights into the compound's potential inhibitory effects on biological targets like the Placenta growth factor (PIGF-1). This work supports the exploration of butanoic acid derivatives for their pharmacological importance, laying the groundwork for future drug development (K. Vanasundari et al., 2018).

Crystal Engineering

Baclofen's role in crystal engineering has been highlighted through the study of its multicomponent crystals with various acids, exploring its conformational flexibility and synthon versatility. Such research contributes to the field of crystallography, aiding in the design of new material structures with desired properties. The understanding of intermolecular interactions and crystal packing arrangements can lead to advancements in material sciences and pharmaceutical formulation development (N. Báthori & Ornella E. Y. Kilinkissa, 2015).

Analytical Chemistry Applications

The compound has also been utilized in developing analytical methods for the chiral resolution of its isomers. This research is vital for the pharmaceutical industry, where the separation and analysis of chiral compounds can impact drug efficacy and safety. Such studies enhance our understanding of the compound's properties and support the development of more precise analytical techniques in chemistry (C. Vaccher et al., 1991).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

The compound 4-[(4-chlorophenyl)carbamoyl]butanoic acid has been investigated for potential antibacterial activity . It has also been studied for the inhibition of sunflower seedling development and antinociceptive properties . Further, this compound and related derivatives have been employed as intermediates in reactions leading to the synthesis of bis-pyrazolo-1,4-dihydro-pyridines and 2,2′-(N-phenylpiperidine-2,6-diylidene)dimalononitriles .

properties

IUPAC Name

(3S)-4-amino-3-(4-chlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYSYYIEGFHWSV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC(=O)O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Amino-3-(4-chlorophenyl)butanoic acid

CAS RN

66514-99-6
Record name (S)-Baclofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066514996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Baclofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12098
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (3S)-4-amino-3-(4-chlorophenyl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BACLOFEN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OHN4989XM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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